molecular formula C12H13N3O B2499891 6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine CAS No. 2198372-89-1

6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine

Cat. No.: B2499891
CAS No.: 2198372-89-1
M. Wt: 215.256
InChI Key: YAALVYSUQNIQEI-UHFFFAOYSA-N
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Description

6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.256. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Central Nervous System Activities

6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine and its derivatives have been researched for their central nervous system activities. Studies have examined their interactions with rat brain membrane, identifying compounds that bind strongly in this context. For instance, some imidazo[1,2-b]pyridazines have been synthesized and tested for their ability to displace [3H]diazepam bound to rat brain plasma membranes, with certain compounds showing significant activity (Barlin, Davies, Ireland, Zhang, 1992).

Synthesis and Pharmacological Evaluation

The synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its analogs has been reported, focusing on their chemical properties and reactions. This includes the synthesis of carboxylic acids, esters, and quaternary salts derived from this ring system, as well as their nuclear magnetic resonance spectra and acidity constants (Lombardino, 1968).

Antiulcer and Anticancer Properties

Research into the antiulcer and anticancer properties of imidazo[1,2-b]pyridazine derivatives has been conducted. For example, studies have identified compounds with gastric antisecretory and cytoprotective properties, potentially useful as antiulcer agents. Similarly, imidazo[1,2-b]pyridazine analogs have been synthesized and evaluated for their antitumor activity, showing potential as anticancer agents (Kaminski et al., 1987; Temple et al., 1987).

Interaction with Benzodiazepine Receptors

Certain derivatives of this compound have been synthesized and evaluated for their affinity for benzodiazepine receptors. These studies aim to understand the interaction of these compounds with central and peripheral-type benzodiazepine receptors, which could have implications for the development of new drugs targeting these receptors (Barlin, Davies, Ireland, Mátyus, Wong, 1996).

Properties

IUPAC Name

6-(cyclopent-3-en-1-ylmethoxy)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-4-10(3-1)9-16-12-6-5-11-13-7-8-15(11)14-12/h1-2,5-8,10H,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAALVYSUQNIQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1COC2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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